3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde
Description
3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a 4-methoxy group and a 7-membered azepane ring linked via a methylene bridge at the 3-position. Its molecular formula is C₁₅H₂₁NO₂ (molecular weight: 247.33 g/mol) . The compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals or bioactive molecules.
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-15-7-6-13(12-17)10-14(15)11-16-8-4-2-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTVIYMOLQNWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Azepan-1-ylmethyl-4-methoxy-benzoic acid.
Reduction: 3-Azepan-1-ylmethyl-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Diversity at the 3-Position
Key Research Findings
Structure-Activity Relationships (SAR) :
Industrial Relevance :
Biological Activity
3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is an organic compound characterized by its unique structural features, including an azepane ring and a methoxy-substituted benzaldehyde moiety. This compound has garnered attention for its potential biological activities, particularly in the modulation of enzyme activity and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is , with a molecular weight of approximately 247.33 g/mol. The presence of the azepane ring allows for diverse interactions with receptors, while the aldehyde functionality can form covalent bonds with nucleophilic sites on proteins or enzymes, influencing biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.33 g/mol |
| Functional Groups | Azepane, Aldehyde |
| Solubility | Soluble in organic solvents |
The biological activity of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The compound acts as a modulator of enzyme activity, potentially influencing metabolic pathways by binding to enzymes and altering their function.
- Receptor Interaction : The azepane ring enhances the compound's ability to bind to various receptors, which may lead to physiological responses.
Research Findings
Recent studies have explored the biological implications of this compound in various contexts:
- Enzyme Interaction Studies : Research indicates that 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde can modulate the activity of specific enzymes, which could be significant in pharmacological applications. For instance, it has been shown to influence the activity of certain kinases involved in signaling pathways related to inflammation and cancer.
- Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study enzyme interactions and assess its potential therapeutic effects. Its unique structure allows for specific interactions that can be leveraged in drug design.
Case Studies
Several case studies highlight the potential applications of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde:
Comparative Analysis with Similar Compounds
To understand the unique aspects of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features |
|---|---|
| 2-(Azepan-1-yl)ethyl methacrylate | Contains an azepane ring but lacks the aldehyde group |
| 2-(Azepan-1-ylmethyl)benzoimidazol-1-acetic acid | Features an azepane ring but has different functional groups |
| 1-(Silylmethyl)azepane | Contains an azepane ring but lacks aromatic substitution |
The distinct combination of an azepane ring and a methoxy-substituted benzaldehyde core in 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde imparts unique chemical reactivity and biological properties, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
